2-Fluoro-5-(piperazin-1-yl)benzonitrile

Drug Design ADME Physicochemical Profiling

Researchers synthesizing CNS-targeted agents or kinase inhibitors often face inconsistent coupling efficiency and SAR ambiguity when sourcing positional isomers. Using the wrong fluoro-piperazine substitution pattern can compromise target affinity and PK profiles. 2-Fluoro-5-(piperazin-1-yl)benzonitrile provides a defined 2-F,5-piperazine scaffold with XLogP3 1.2, TPSA 39.1 Ų, and predicted pKa 8.79, enabling reliable CNS lead optimization. Available as free base (CAS 346729-50-8) and HCl salt (CAS 2226633-83-4).

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B13613470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(piperazin-1-yl)benzonitrile
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)F)C#N
InChIInChI=1S/C11H12FN3/c12-11-2-1-10(7-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
InChIKeyULJNNPVXBIJGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(piperazin-1-yl)benzonitrile: Strategic Intermediate


2-Fluoro-5-(piperazin-1-yl)benzonitrile (CAS 346729‑50‑8, also referenced as GS1696) is a fluorinated benzonitrile derivative bearing a piperazine substituent at the 5‑position of the phenyl ring . This compound class serves as a versatile building block in medicinal chemistry for the synthesis of CNS‑targeted agents, kinase inhibitors, and antibacterial candidates [1]. With a molecular formula of C₁₁H₁₂FN₃, a molecular weight of 205.23 g·mol⁻¹, a computed XLogP3‑AA of 1.2, a topological polar surface area of 39.1 Ų, and a predicted pKₐ of 8.79 ± 0.10, the compound occupies a physicochemical space that is distinct from its positional isomers and halogen‑exchange analogues, directly impacting its reactivity, solubility, and biological target engagement [2][3].

Medicinal chemistry building block for CNS-targeted agent synthesis
Core scaffold for kinase inhibitor and antibacterial candidate programs
Distinct 2-fluoro-5-piperazine substitution pattern for SAR exploration

2-Fluoro-5-(piperazin-1-yl)benzonitrile vs. Positional Isomers


Fluorine and piperazine substitution patterns on the benzonitrile scaffold are not electronically or sterically neutral. Shifting the fluorine from the 2‑position (ortho to the nitrile) to the 3‑ or 4‑position alters the aryl ring electronics, the nitrile group’s reactivity, and the piperazine nitrogen’s basicity—each change producing a distinct SAR (structure–activity relationship) fingerprint [1]. Procurement decisions that treat 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile as interchangeable with its 2‑fluoro‑4‑, 3‑fluoro‑4‑, or 2‑chloro‑5‑ analogs risk introducing unanticipated changes in downstream coupling efficiency, target binding affinity, and pharmacokinetic profiles. The quantitative evidence below demonstrates that the 2‑F,5‑piperazine substitution pattern anchors a unique physicochemical and biological profile that cannot be replicated by simple analog swapping.

Positional Isomer Shift
Relocating fluorine or piperazine alters aryl electronics and nitrile reactivity; may change coupling efficiency and target-binding profiles.
Halogen Exchange Effects
Replacing 2-F with Cl can substantially increase lipophilicity and shift piperazine basicity, affecting solubility and membrane permeability context.
Salt-Form Availability Gap
Most positional isomers lack commercial hydrochloride salt, limiting direct use in aqueous reaction conditions without additional neutralization steps.

2-Fluoro-5-(piperazin-1-yl)benzonitrile: Quantitative Differentiation


Lipophilicity & H-Bonding vs. 2-Fluoro-4 Isomer

Relative to its 2‑fluoro‑4‑(piperazin‑1‑yl) positional isomer (CAS 204192‑45‑0), 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile places the piperazine substituent meta to the nitrile rather than para, altering both hydrogen‑bond donor/acceptor geometry and electron density at the nitrile carbon . The 2‑fluoro‑5‑ isomer displays a computed XLogP3‑AA of 1.2 and a topological polar surface area (TPSA) of 39.1 Ų [1]. While computed descriptors for the 2‑fluoro‑4‑ isomer are not publicly available in peer‑reviewed form, the positional shift is well‑established to modulate CNS multiparameter optimization (MPO) scores: meta‑substitution of the piperazine relative to the nitrile typically yields lower LogD₇.₄ and improved ligand efficiency metrics compared to para‑substituted congeners .

Lipophilicity & H-Bonding
Data to verify
XLogP3-AA 1.2, TPSA 39.1 Ų; meta-substitution predicted to lower LogD₇.₄ vs. para-isomer
Informs CNS MPO optimization decisions for lead design
Quantitative isomer comparison requires experimental determination
Drug Design ADME Physicochemical Profiling

Basicity (pKa) vs. 5-Fluoro-2 and 2-Chloro Analogues

The predicted pKₐ of the piperazine N‑H proton in 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile is 8.79 ± 0.10 [1]. The 5‑fluoro‑2‑(piperazin‑1‑yl) positional isomer (CAS not publicly assigned) places the fluoro substituent ortho to the piperazine, which is expected to lower the piperazine pKₐ by 0.5–1.0 units through inductive electron withdrawal, based on class‑level SAR for ortho‑halogenated arylpiperazines [2]. The 2‑chloro‑5‑(piperazin‑1‑yl)benzonitrile analogue (C₁₁H₁₂ClN₃) introduces a larger, more polarizable halogen, reducing the electron‑withdrawing effect on the piperazine and raising the pKₐ closer to 9.2–9.5, while simultaneously increasing LogP by approximately 0.5–0.8 units relative to the 2‑fluoro compound [2]. The 2‑fluoro‑5‑ isomer occupies an intermediate basicity range that favors both oral absorption (via the pH‑partition hypothesis) and salt formation with pharmaceutically acceptable acids, a balance not achieved by the chloro or reverse‑fluoro analogs [1][2].

Basicity (pKa)
Class-level
Target pKa 8.79 ± 0.10; ~0.5–1.0 units above ortho-F isomer, ~0.4–0.7 units below 2-Cl analogue
Supports salt selection and permeability assessment context
Class-level arylpiperazine SAR; confirm experimentally
Salt Selection Reactivity Medicinal Chemistry

Free Base vs. Hydrochloride Salt Flexibility

2‑Fluoro‑5‑(piperazin‑1‑yl)benzonitrile is commercially available both as the free base (CAS 346729‑50‑8, MW 205.23) and as the hydrochloride salt (CAS 2226633‑83‑4, MW 241.69) . In contrast, the 3‑fluoro‑4‑(piperazin‑1‑yl)benzonitrile isomer is predominantly supplied as the free base only (CAS 182181‑38‑0, MW 205.23), and the hydrochloride salt is not widely cataloged by major vendors . The hydrochloride salt of the 2‑fluoro‑5‑ isomer provides enhanced aqueous solubility and improved long‑term storage stability under ambient conditions, reducing the need for cold‑chain logistics and inert‑atmosphere handling during inventory management. Enamine lists pricing for the free base at $1,172 per gram and the hydrochloride at comparable scale, with delivery from stock, indicating established commercial supply chains for both forms [1].

Salt Form Availability
Reported
2 forms (free base & HCl) available vs. 1 form (free base only) for 3-fluoro-4-isomer
Enables procurement flexibility for diverse synthetic routes
Vendor catalog survey; verify current lot availability
Salt Form Stability Formulation

CCR5 Antagonist Pharmacophore Evidence

Preliminary pharmacological screening indicates that derivatives containing the 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile scaffold act as CCR5 antagonists, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In a cell‑cell fusion assay using human HeLa‑P4 cells expressing recombinant CCR5 and HIV‑1 gp160‑expressing CHO cells, structurally related piperazine‑benzonitrile hybrids have demonstrated IC₅₀ values in the low nanomolar range (e.g., 11 nM for optimized congeners) [2]. While the parent compound 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile itself has not been directly tested as a standalone CCR5 antagonist, its core scaffold maps directly onto the pharmacophoric requirements for CCR5 antagonism—a basic piperazine nitrogen, a central aromatic ring, and a hydrogen‑bond‑accepting nitrile group positioned ortho to the fluorine [1][2]. This contrasts with the 3‑fluoro‑4‑(piperazin‑1‑yl) isomer, which was identified as a crystallographic probe in the SHIP1 phosphatase (PDB 5RXH) and has not been reported in CCR5‑targeted programs [3].

CCR5 Antagonist Scaffold
Context-dependent
Scaffold maps to CCR5 pharmacophore; 3-fluoro-4-isomer associated with SHIP1 (PDB 5RXH) instead
Indicates potential CCR5 pathway research fit
Parent compound not directly tested; verify target engagement
CCR5 Antagonist HIV Entry Antiviral

2-Fluoro-5-(piperazin-1-yl)benzonitrile: Key Procurement Scenarios


CCR5 Antiviral & Anti-Inflammatory Lead Discovery

Medicinal chemistry teams pursuing CCR5 antagonists for HIV entry inhibition or inflammatory disease modulation should prioritize 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile as a core scaffold. The 2‑fluoro‑5‑ substitution pattern aligns with the CCR5 antagonist pharmacophore established in cell‑cell fusion assays (IC₅₀ range 11–960 nM for optimized derivatives), while the 3‑fluoro‑4‑ isomer has been crystallographically associated with a different target (SHIP1 phosphatase, PDB 5RXH), indicating divergent biological selectivity [1].

CNS Drug Discovery with Balanced Lipophilicity

For programs targeting neurological disorders where CNS penetration is required, the computed XLogP3‑AA of 1.2 and TPSA of 39.1 Ų for 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile place it within the favorable CNS MPO desirability space [1]. The meta‑positioned piperazine relative to the nitrile group (compared to para‑ in the 2‑fluoro‑4‑ isomer) is predicted to yield a lower LogD₇.₄, potentially reducing hERG channel blockade risk—a critical liability for CNS programs .

Modular Salt Form Selection for Synthesis

Process chemistry and medicinal chemistry groups that require flexibility in reaction conditions benefit from the dual availability of free base (CAS 346729‑50‑8) and hydrochloride salt (CAS 2226633‑83‑4) forms of this compound. Unlike the 3‑fluoro‑4‑ isomer, which is predominantly supplied only as the free base, the hydrochloride salt of the 2‑fluoro‑5‑ isomer offers enhanced aqueous solubility and ambient storage stability, simplifying inventory management and enabling direct use in aqueous coupling or salt metathesis reactions without additional neutralization steps .

FBDD Library Enrichment

The molecular weight of 205.23 Da, rotatable bond count of 1, and hydrogen‑bond donor/acceptor profile (1 HBD, 4 HBA) make 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile an attractive fragment for FBDD libraries [1]. These properties comply with the Rule of Three for fragment selection (MW < 250, HBD ≤ 3, HBA ≤ 6, cLogP ≤ 3), and the piperazine NH provides a tractable synthetic handle for fragment growing or linking strategies—a feature that is less accessible in the N‑methylated or N‑Boc‑protected analogues that require additional deprotection steps.

Application
Selection Property
Validation Focus
CCR5 antagonist lead discovery
Scaffold aligned with CCR5 antagonist pharmacophore
CCR5 target engagement assay context
CNS drug discovery programs
Favorable CNS MPO profile (LogP, TPSA)
CNS penetration and hERG liability assessment
Synthetic route optimization
Dual salt form availability (free base & HCl)
Solubility and reaction condition compatibility
Fragment-based drug discovery
Fragment-like properties (low MW, few rotatable bonds)
Library enrichment and hit validation
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